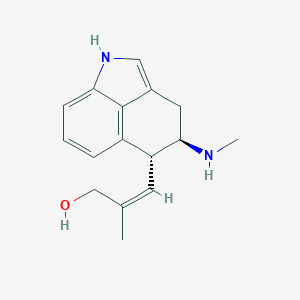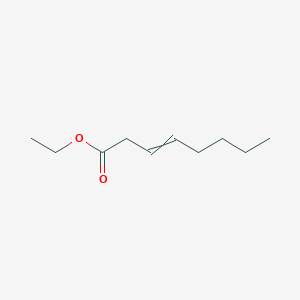
MANGANESE GLYCEROPHOSPHATE
Vue d'ensemble
Description
MANGANESE GLYCEROPHOSPHATE is a chemical compound with the molecular formula C3H9O6P.xMn. It is known for its role in various biochemical and industrial processes. This compound is a manganese salt of glycerophosphate, which is an important intermediate in metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MANGANESE GLYCEROPHOSPHATE typically involves the reaction of manganese salts with glycerophosphate under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction conditions often include moderate temperatures and the use of catalysts to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where manganese salts and glycerophosphate are mixed in precise ratios. The process is optimized for high yield and purity, and the product is often subjected to purification steps such as crystallization and filtration to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
MANGANESE GLYCEROPHOSPHATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese oxides and other by-products.
Reduction: Under certain conditions, it can be reduced to lower oxidation states of manganese.
Substitution: The glycerophosphate moiety can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include manganese oxides, reduced manganese species, and substituted glycerophosphate derivatives.
Applications De Recherche Scientifique
MANGANESE GLYCEROPHOSPHATE has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions and as a precursor for the synthesis of other manganese compounds.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways, particularly those involving phosphate transfer.
Medicine: It is investigated for its potential therapeutic effects, including its use in bone health and as a supplement in manganese-deficient conditions.
Industry: The compound is used in the production of fertilizers, food additives, and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism by which MANGANESE GLYCEROPHOSPHATE exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it acts as a cofactor for enzymes involved in phosphate transfer and energy metabolism. The compound’s ability to donate and accept phosphate groups makes it a crucial player in metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium glycerophosphate: Similar in structure but contains calcium instead of manganese.
Sodium glycerophosphate: Contains sodium and is used in similar applications.
Magnesium glycerophosphate: Contains magnesium and is often used in dietary supplements.
Uniqueness
MANGANESE GLYCEROPHOSPHATE is unique due to its manganese content, which imparts specific catalytic and biochemical properties not found in its calcium, sodium, or magnesium counterparts. Its role as a cofactor in enzymatic reactions and its potential therapeutic applications make it a compound of significant interest in various fields.
Propriétés
IUPAC Name |
manganese(2+);3-phosphonooxypropane-1,2-diolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O6P.Mn/c4-1-3(5)2-9-10(6,7)8;/h3H,1-2H2,(H2,6,7,8);/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDOEIKUBQNKFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COP(=O)(O)O)[O-])[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7MnO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801019911 | |
| Record name | Manganese glycerophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335-36-0, 1320-46-3 | |
| Record name | Manganese glycerophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese glycerophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese glycerophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]](/img/structure/B223729.png)


![4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2,6-dibromophenol](/img/structure/B223819.png)
![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-chlorophenol](/img/structure/B223820.png)


![2-[5-Nitro-2-(2-phenylethenyl)-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B223831.png)

![2-(4-PHENYLPIPERAZIN-1-YL)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE](/img/structure/B223836.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B223847.png)
